
5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound belongs to the class of thiazepane carboxamides and has a unique structure that makes it an attractive target for research.
Scientific Research Applications
Synthesis and Computational Studies
Jayarajan et al. (2019) synthesized compounds structurally related to 5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide, focusing on their nonlinear optical (NLO) properties and molecular docking analyses. These compounds, due to their specific structural characteristics, showed potential interactions near the colchicines binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity. Their research combined experimental synthesis with computational chemistry methods (Jayarajan et al., 2019).
Antibacterial and Antifungal Agents
El-Sehrawi et al. (2015) investigated derivatives of 6-oxo-pyridine-3-carboxamide for their potential as antibacterial and antifungal agents. The synthesized compounds showed significant activity against various bacteria and fungi, comparable to reference drugs like Ampicillin and Amphotericin B. This research highlights the potential of 5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide derivatives in the development of new antimicrobial agents (El-Sehrawi et al., 2015).
Quantum Chemical Studies
Devi et al. (2020) conducted spectroscopic studies on compounds similar to 5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide. They used quantum chemical methods to investigate various properties like molecular electrostatic potential and polarizability. This research provides insight into the electronic structure and potential applications of these compounds in various fields (Devi et al., 2020).
properties
IUPAC Name |
5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c16-11-3-5-18-8-10(15-11)12(17)14-7-9-2-1-4-13-6-9/h1-2,4,6,10H,3,5,7-8H2,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUYFSCOWQUQRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)
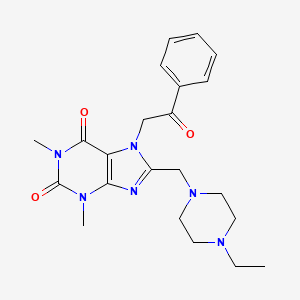
![N-(4-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2392059.png)
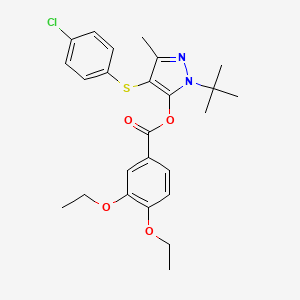

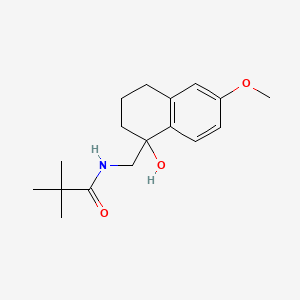
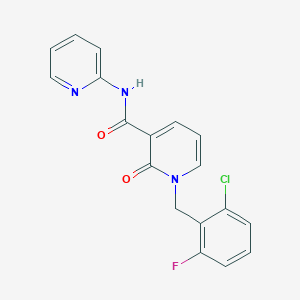
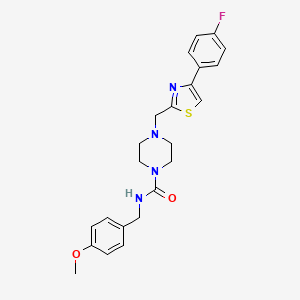

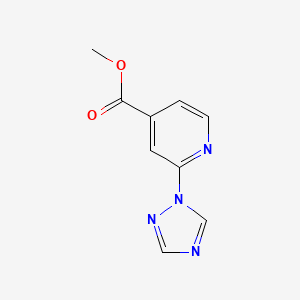
![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2392075.png)
![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2392076.png)
![4-methoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B2392077.png)
![3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile](/img/structure/B2392078.png)